
(2S,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions. The specific synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure high efficiency and consistency. The reaction conditions are optimized to maximize yield while minimizing the formation of by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, various nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, (2S,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with various enzymes. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (2S,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
(2S,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol: shares similarities with other polyhydroxylated pyran derivatives, such as glucose and other sugar alcohols.
Glucose: A simple sugar with multiple hydroxyl groups, commonly found in nature and used in various biological processes.
Sorbitol: A sugar alcohol derived from glucose, used in food and pharmaceutical industries.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of a methoxy group, which distinguishes it from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
特性
分子式 |
C7H14O6 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
(2S,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5-,6-,7+/m0/s1 |
InChIキー |
HOVAGTYPODGVJG-MLKOFDEISA-N |
異性体SMILES |
CO[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CO)O)O)O |
正規SMILES |
COC1C(C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



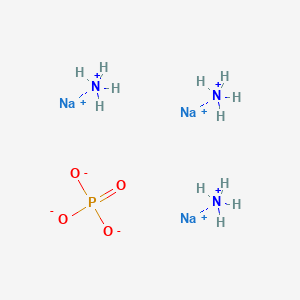
![3-(4-hydroxyquinazolin-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B13354783.png)
![2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13354788.png)
![2-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B13354791.png)
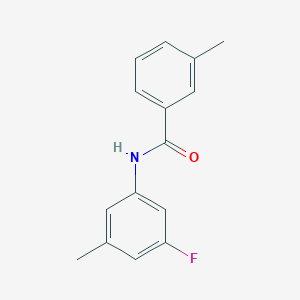
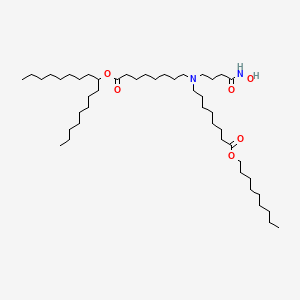


![14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13354836.png)
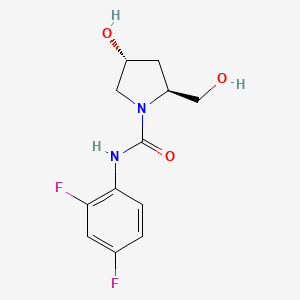
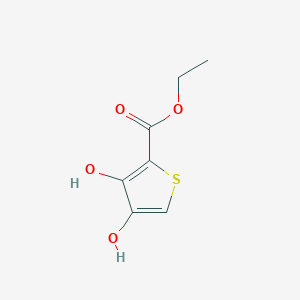
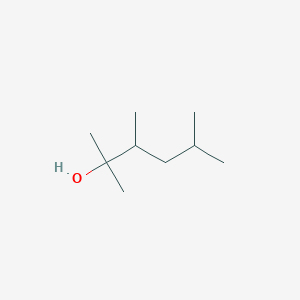
![5-({[(4-Ethylphenyl)carbonyl]carbamothioyl}amino)-2-hydroxybenzoic acid](/img/structure/B13354852.png)
